N-[4-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide
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Overview
Description
N-[4-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
The synthesis of N-[4-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide typically involves the reaction of 4-(2H-tetrazol-5-yl)benzoic acid with 4-(propan-2-yl)aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
N-[4-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring allows for substitution reactions, where different substituents can be introduced under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[4-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and studies.
Mechanism of Action
The mechanism of action of N-[4-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways and processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-[4-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide can be compared with similar compounds such as 4-(2-phenyl-2H-tetrazol-5-yl)benzoic acid and other tetrazole derivatives. These compounds share the tetrazole ring structure but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
CAS No. |
651769-70-9 |
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Molecular Formula |
C17H17N5O |
Molecular Weight |
307.35 g/mol |
IUPAC Name |
N-(4-propan-2-ylphenyl)-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C17H17N5O/c1-11(2)12-7-9-15(10-8-12)18-17(23)14-5-3-13(4-6-14)16-19-21-22-20-16/h3-11H,1-2H3,(H,18,23)(H,19,20,21,22) |
InChI Key |
IHUCTLHMFTXXHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Origin of Product |
United States |
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